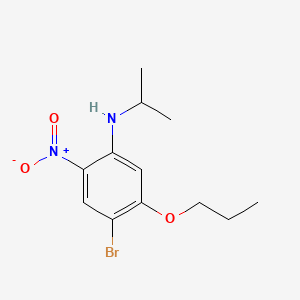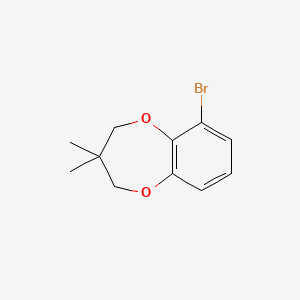
6-Bromo-3,3-dimethyl-2,4-dihydro-1,5-benzodioxepine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Bromo-3,3-dimethyl-2,4-dihydro-1,5-benzodioxepine is an organic compound that belongs to the class of benzodioxepines This compound is characterized by a bromine atom attached to the benzene ring and two methylene bridges forming a dioxepine ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-3,3-dimethyl-2,4-dihydro-1,5-benzodioxepine typically involves the bromination of a precursor compound followed by cyclization. One common method involves the reaction of 3,3-dimethyl-1,2-benzenediol with bromine in the presence of a suitable solvent and catalyst to form the brominated intermediate. This intermediate is then subjected to cyclization under acidic conditions to yield the final product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methylene bridges, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the bromine atom, replacing it with hydrogen or other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are often employed in substitution reactions.
Major Products:
Oxidation: Quinone derivatives.
Reduction: De-brominated or hydrogenated products.
Substitution: Various substituted benzodioxepines depending on the nucleophile used.
科学的研究の応用
6-Bromo-3,3-dimethyl-2,4-dihydro-1,5-benzodioxepine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and as a precursor in the synthesis of dyes and pigments.
作用機序
The mechanism of action of 6-Bromo-3,3-dimethyl-2,4-dihydro-1,5-benzodioxepine involves its interaction with specific molecular targets. The bromine atom and the dioxepine ring play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes and receptors, potentially inhibiting or modulating their activity. The exact pathways and targets are subject to ongoing research.
類似化合物との比較
- 6-Bromo-3-methyl-3,4-dihydro-2H-1,5-benzodioxepine
- 6-Bromo-2-methyl-3,4-dihydro-2H-benzothiazine
Comparison: 6-Bromo-3,3-dimethyl-2,4-dihydro-1,5-benzodioxepine is unique due to its specific substitution pattern and the presence of the dioxepine ring. Compared to similar compounds, it may exhibit different reactivity and biological activity due to the influence of the bromine atom and the structural configuration of the dioxepine ring.
特性
IUPAC Name |
6-bromo-3,3-dimethyl-2,4-dihydro-1,5-benzodioxepine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrO2/c1-11(2)6-13-9-5-3-4-8(12)10(9)14-7-11/h3-5H,6-7H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTCSQNMVAOFCRL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COC2=C(C(=CC=C2)Br)OC1)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60718417 |
Source


|
| Record name | 6-Bromo-3,3-dimethyl-3,4-dihydro-2H-1,5-benzodioxepine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60718417 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.12 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1345471-22-8 |
Source


|
| Record name | 6-Bromo-3,3-dimethyl-3,4-dihydro-2H-1,5-benzodioxepine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60718417 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



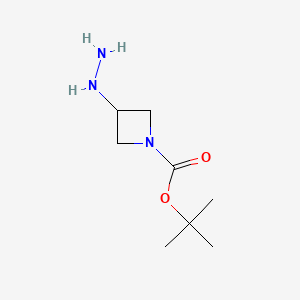
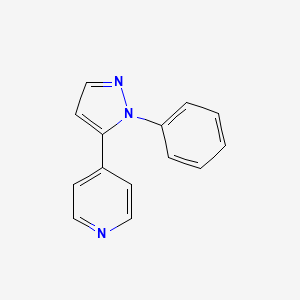
![6-Bromo-3,5-dimethylbenzo[d]isoxazole](/img/structure/B580719.png)

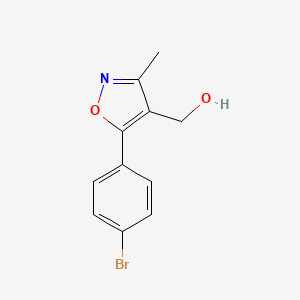
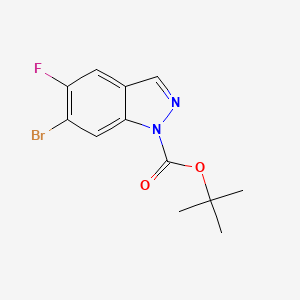

![5-Chloropyrazolo[1,5-A]pyrimidin-3-amine](/img/structure/B580728.png)


